GS-626510 -

GS-626510

Catalog Number: EVT-269614
CAS Number:
Molecular Formula: C25H22N4O
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GS-626510 is a potent BET family bromodomains inhibitor. It acts by targeting BRD2/3/4, and BRDT.
Overview

GS-626510 is a novel, potent, and orally active inhibitor of the bromodomain and extraterminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins play crucial roles in regulating gene expression by recognizing acetylated lysine residues on histones and other proteins. GS-626510 has shown significant potential in preclinical studies for its anticancer properties, particularly in targeting cancers that overexpress the c-Myc oncogene .

Source

GS-626510 was developed by Gilead Sciences and has been the subject of various studies exploring its efficacy and mechanisms of action against different cancer types . The compound is classified under bromodomain inhibitors, which are a class of small molecules designed to interfere with the function of bromodomain-containing proteins involved in transcriptional regulation.

Classification
  • Type: Bromodomain inhibitor
  • Target Proteins: BRD2, BRD3, BRD4, BRDT
  • Therapeutic Area: Oncology
Synthesis Analysis

The synthesis of GS-626510 involves multiple steps that begin with the preparation of key intermediates. The primary synthetic route includes the formation of a 3,5-dimethylisoxazole aryl-benzimidazole core structure. This is achieved through a series of reactions such as nitration, reduction, and cyclization. The final product is obtained by coupling this core structure with various substituents under specific reaction conditions.

Technical Details

  1. Key Intermediates:
    • Formation of a 3,5-dimethylisoxazole.
    • Aryl-benzimidazole core synthesis.
  2. Reactions Involved:
    • Nitration: Introduction of nitro groups.
    • Reduction: Conversion of nitro compounds to amines.
    • Cyclization: Formation of cyclic structures from linear precursors.
  3. Final Coupling: The core structure is coupled with various substituents to yield GS-626510.
Molecular Structure Analysis

The molecular formula for GS-626510 is C25H22N4OC_{25}H_{22}N_{4}O. Its structure can be represented using various chemical notation systems including InChI and SMILES:

  • InChI Key: KHQQNXFBTALTQF-UHFFFAOYSA-N
  • Canonical SMILES: CC1=C(C2=C(C=C1)N=CC=C2)C3=C4C(=CC(=C3)C5=C(ON=C5C)C)NC(=N4)C6CC6.

Structure Characteristics

The compound features complex ring structures typical of small molecule inhibitors targeting protein-protein interactions.

Chemical Reactions Analysis

GS-626510 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.

Reactions and Technical Details

  1. Types of Reactions:
    • Substitution Reactions: Involving halogenating agents and nucleophiles.
    • Oxidation Reactions: Using agents like hydrogen peroxide or potassium permanganate.
    • Reduction Reactions: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  2. Common Reagents and Conditions:
    • Substitution typically requires moderate temperatures with suitable solvents.
    • Oxidation and reduction reactions are conducted under controlled conditions to ensure product integrity.
Mechanism of Action

GS-626510 functions by inhibiting the binding of bromodomain-containing proteins to acetylated lysine residues on histones. This inhibition disrupts the transcriptional activation mediated by these proteins, particularly affecting genes involved in cell proliferation and survival.

Process Data

In preclinical models, GS-626510 has demonstrated significant inhibition of tumor growth. For instance, treatment at a dosage of 10 mg/kg twice daily for 13 days resulted in a marked decrease in growth rates for certain tumors . Additionally, it has been observed to down-regulate c-Myc protein levels, which is critical in many cancers .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid compound.
  • Solubility: Solubility data would depend on the solvent system used but is generally soluble in organic solvents.

Chemical Properties

  • Molecular Weight: Approximately 414.46 g/mol.
  • Stability: Stability data under various conditions (light, temperature) would need to be assessed for practical applications.

Relevant analyses often include melting point determination and spectral analysis (NMR, IR) to confirm structure and purity.

Applications

GS-626510 has significant potential in scientific research focused on cancer therapeutics. Its applications include:

  • Cancer Treatment: Particularly effective against tumors that overexpress c-Myc.
  • Research Tool: Used in studies investigating the role of bromodomain-containing proteins in gene regulation and cancer biology.
  • Preclinical Studies: Ongoing research into its efficacy across various cancer types including breast cancer, prostate cancer, and leukemia .
Introduction to BET Bromodomain Inhibitors and GS-626510

Overview of BET Bromodomain Proteins in Oncogenesis

Bromodomain and extra-terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) function as epigenetic "readers" that bind to acetylated lysine residues on histone tails, orchestrating transcriptional activation of critical genes. Structurally, they contain two tandem bromodomains (BD1 and BD2) and an extraterminal (ET) domain, facilitating interactions with chromatin and transcriptional machinery [4] [7]. In cancer, BET proteins drive oncogenesis by regulating super-enhancers associated with oncogenes like MYC, BCL2, and CDK6. BRD4, the most extensively studied member, recruits positive transcription elongation factor b (P-TEFb) to phosphorylate RNA polymerase II, enabling transcriptional elongation of target genes. Dysregulation of this process leads to uncontrolled proliferation, evasion of apoptosis, and genomic instability [4] [7]. For example, BRD4-mediated MYC transcription is a dependency in numerous cancers, including hematologic malignancies and solid tumors, making BET proteins high-value therapeutic targets [4] [7].

Table 1: BET Family Proteins and Their Oncogenic Roles

ProteinKey Structural DomainsPrimary Oncogenic Functions
BRD2BD1, BD2, ETActivates E2F1/2 for G1/S transition; modulates chromatin remodeling
BRD3BD1, BD2, ETBinds GATA1 to regulate erythroid/megakaryocyte genes; implicated in adaptive immunity
BRD4BD1, BD2, ET, CTDRecruits P-TEFb for RNA Pol II activation; regulates MYC super-enhancers; maintains telomere stability
BRDTBD1, BD2, ETGermline-specific; limited data in somatic cancers

Pharmacological Targeting of BET Proteins in Cancer Therapy

Pharmacological inhibition of BET bromodomains disrupts oncogenic transcription by competitively blocking acetyl-lysine binding, leading to downregulation of cancer-driving genes. Small-molecule inhibitors like JQ1 demonstrated early proof-of-concept, suppressing MYC expression and tumor growth in preclinical models [3] [7]. However, limitations such as metabolic instability and narrow therapeutic windows spurred the development of next-generation inhibitors, including GS-626510. This compound, alongside its analog GS-5829, exhibits enhanced binding affinity and pharmacokinetic properties. In uterine serous carcinoma (USC)—an aggressive endometrial cancer variant—GS-626510 significantly reduced tumor growth in xenograft models by suppressing c-Myc phosphorylation and inducing caspase-mediated apoptosis. Notably, it outperformed JQ1 in vivo, reducing tumor volume by >50% at equivalent doses [1] [3]. Similar efficacy was observed in cervical cancer models, where GS-626510 disrupted the HUWE1/c-MYC axis, a pathway linked to chemotherapy resistance [5]. These findings underscore BET inhibitors as pivotal tools for targeting transcriptionally addicted cancers.

Table 2: Preclinical Efficacy of BET Inhibitors in Select Cancer Models

CompoundCancer ModelKey TargetsPrimary OutcomesReference
GS-626510Uterine Serous Carcinomac-MycDose-dependent ↓c-Myc phosphorylation; ↑apoptosis; >50% tumor growth inhibition [1] [3]
GS-626510Cervical CarcinomaHUWE1/c-MYCSuppressed proliferation and invasion; disrupted HUWE1-mediated c-MYC stabilization [5]
JQ1Ovarian/Endometrial Cancerc-Myc↓c-Myc expression; ↑cleaved PARP; suppressed colony formation [8]
Pan-BETiAcute Myeloid LeukemiaBRD4, c-MycCell cycle arrest; synergistic effects with kinase inhibitors [7]

GS-626510: Structural and Functional Characterization

GS-626510 (developed by Gilead Sciences) is a potent, reversible small-molecule inhibitor targeting the acetyl-lysine binding pockets of BET bromodomains. Structurally, it features a triazolo-azepine scaffold optimized for high affinity to both BD1 and BD2 domains, with modifications enhancing cellular permeability and metabolic stability over early analogs like JQ1 [3] [7]. Functionally, GS-626510 displaces BET proteins from chromatin, disrupting the assembly of transcriptional complexes. In primary USC cell lines, nanomolar concentrations of GS-626510 suppressed c-Myc protein levels and increased sub-G1 cell populations by >40%, confirming potent pro-apoptotic effects [3]. Mechanistically, it inhibits BRD4-dependent recruitment of P-TEFb to the MYC promoter, halting RNA Pol II elongation [7]. Unlike degrader-based approaches (e.g., BET-PROTACs), GS-626510 acts as a competitive antagonist, offering reversible suppression suitable for combination regimens. Its tool-compound status has facilitated extensive mechanistic studies, though clinical development prioritizes the analog GS-5829 [3] [5].

Properties

Product Name

GS-626510

IUPAC Name

4-[2-cyclopropyl-7-(6-methylquinolin-5-yl)-3H-benzimidazol-5-yl]-3,5-dimethyl-1,2-oxazole

Molecular Formula

C25H22N4O

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C25H22N4O/c1-13-6-9-20-18(5-4-10-26-20)22(13)19-11-17(23-14(2)29-30-15(23)3)12-21-24(19)28-25(27-21)16-7-8-16/h4-6,9-12,16H,7-8H2,1-3H3,(H,27,28)

InChI Key

KHQQNXFBTALTQF-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)N=CC=C2)C3=C4C(=CC(=C3)C5=C(ON=C5C)C)NC(=N4)C6CC6

Solubility

Soluble in DMSO

Synonyms

GS-626510; GS 626510; GS626510;

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)C3=C4C(=CC(=C3)C5=C(ON=C5C)C)NC(=N4)C6CC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.